molecular formula C16H18O4 B14897662 2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol

2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol

Cat. No.: B14897662
M. Wt: 274.31 g/mol
InChI Key: QOPGLWZBGPCXNO-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol is an organic compound with a complex structure that includes both phenyl and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol typically involves multiple steps. One common method starts with the reaction of guaiacol with 1,2-dichloroethane to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then subjected to further reactions, including chlorination and subsequent reactions with potassium phthalimide, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and reduce production costs. For example, the use of Ni/CaO–H-ZSM-5 catalysts has been shown to be effective in cleaving C–O ether bonds in related compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol is unique due to its combination of phenyl and methoxyphenoxy groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its diverse applications in research and industry further highlight its uniqueness.

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-1-phenylpropane-1,3-diol

InChI

InChI=1S/C16H18O4/c1-19-13-9-5-6-10-14(13)20-15(11-17)16(18)12-7-3-2-4-8-12/h2-10,15-18H,11H2,1H3

InChI Key

QOPGLWZBGPCXNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC(CO)C(C2=CC=CC=C2)O

Origin of Product

United States

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